molecular formula C9H6F7NO B13918510 2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

Cat. No.: B13918510
M. Wt: 277.14 g/mol
InChI Key: TUKCEJVHCXWTCH-UHFFFAOYSA-N
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Description

2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is a fluorinated organic compound It is characterized by the presence of both amino and fluoro groups on a phenyl ring, as well as a hexafluoro-propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydrogenation of 4-(2-fluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester in the presence of palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The hexafluoro-propan-2-ol moiety can enhance the compound’s lipophilicity, facilitating its penetration through cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2-fluoro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is unique due to the presence of the hexafluoro-propan-2-ol moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C9H6F7NO

Molecular Weight

277.14 g/mol

IUPAC Name

2-(4-amino-2-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C9H6F7NO/c10-6-3-4(17)1-2-5(6)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2

InChI Key

TUKCEJVHCXWTCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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